molecular formula C9H9BrN2S B5518776 4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL

4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL

Cat. No.: B5518776
M. Wt: 257.15 g/mol
InChI Key: QMKQEBRZTFNBSQ-UHFFFAOYSA-N
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Description

4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has a bromine atom at the 4th position, methyl groups at the 5th and 6th positions, and a thiol group at the 2nd position, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Scientific Research Applications

4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL has several scientific research applications:

Mechanism of Action

Benzimidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They are effective corrosion inhibitors by forming a film on the metal surface . They are also known to interact easily with the biopolymers of the living system .

Safety and Hazards

Benzimidazole derivatives have certain safety and hazard classifications. For example, 4-Bromo-1H-benzimidazole has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzimidazole derivatives have diverse biological activities and are of great interest in therapeutic chemistry . They are considered promising structures for the development of effective candidates with potent inhibitory activities . Future research may focus on exploring their potential applications in various fields, including medicinal chemistry and corrosion inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-5,6-dimethyl-1H-benzimidazole with thiolating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE-2-THIOL is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

4-bromo-5,6-dimethyl-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-4-3-6-8(7(10)5(4)2)12-9(13)11-6/h3H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKQEBRZTFNBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)Br)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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